molecular formula C22H31N3O5 B1669026 Cilazapril CAS No. 88768-40-5

Cilazapril

Cat. No.: B1669026
CAS No.: 88768-40-5
M. Wt: 417.5 g/mol
InChI Key: HHHKFGXWKKUNCY-FHWLQOOXSA-N
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Description

Cilazapril is a compound belonging to the class of angiotensin-converting enzyme inhibitors. It is primarily used in the treatment of hypertension and congestive heart failure. This compound is a prodrug, which means it is metabolized in the body to produce its active form, cilazaprilat .

Mechanism of Action

Target of Action

Cilazapril primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body.

Biochemical Pathways

By inhibiting the production of angiotensin II, this compound affects the RAAS pathway . This leads to decreased sodium and water reabsorption via aldosterone and decreased vasoconstriction. The combined effect of these actions results in a decrease in vascular resistance, and therefore, blood pressure .

Pharmacokinetics

This compound is a prodrug that is hydrolyzed after absorption to its main metabolite, cilazaprilat . The pharmacokinetic parameters of cilazaprilat are similar across different ethnic groups . The weight-adjusted plasma clearance was found to be significantly higher in the chinese group, which is compatible with their lower body weight .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of angiotensin II production. This leads to decreased sodium and water reabsorption and decreased vasoconstriction . The combined effect of these actions is a decrease in vascular resistance, and therefore, blood pressure .

Action Environment

The stability of this compound in the solid state is influenced by the relative humidity and temperature . Under conditions of increased relative humidity levels, the decomposition process occurs more rapidly . On the other hand, the lack of moisture in the air generates a change in the kinetic model of reaction . Ingestion of food immediately before the administration of this compound reduces the average peak plasma concentration of cilazaprilat by 29%, delays the peak by one hour, and reduces the bioavailability of cilazaprilat by 14% .

Biochemical Analysis

Biochemical Properties

Cilazapril is a potent, reversible ACE inhibitor . It competes with angiotensin I for binding at the angiotensin-converting enzyme, blocking the conversion of angiotensin I to angiotensin II . This inhibition leads to a decrease in sodium and water reabsorption (via aldosterone) and a decrease in vasoconstriction .

Cellular Effects

This compound controls blood pressure and reduces symptoms of congestive heart failure by relaxing blood vessels and making the heart pump more efficiently . It decreases sodium and water reabsorption and decreases vasoconstriction, leading to a decrease in vascular resistance and therefore, blood pressure .

Molecular Mechanism

This compound’s mechanism of action involves the inhibition of the production of angiotensin II . By doing so, it decreases sodium and water reabsorption (via aldosterone) and decreases vasoconstriction . The combined effect of this is a decrease in vascular resistance, and therefore, blood pressure .

Temporal Effects in Laboratory Settings

This compound has long-lasting effects on ACE inhibition . In patients with severe chronic renal impairment or in hepatic failure, the duration of ACE inhibition of this compound was prolonged . In these patients, a reduction of the dose and/or less frequent dosing is recommended .

Dosage Effects in Animal Models

In animal studies, compared to equal doses of enalapril, this compound 0.25mg produced more pronounced inhibition of ACE (96% vs 76%) and had a longer duration of action . The rate of recovery of ACE activity was slower after administration of this compound (5 to 6%/h) than after enalapril (10%/h) .

Metabolic Pathways

This compound is a prodrug which is hydrolyzed to the active ACE inhibitor cilazaprilat after absorption . Cilazaprilat is excreted almost exclusively by the kidney and no further metabolism occurs .

Transport and Distribution

This compound is well absorbed following oral administration, rapidly converted to active metabolite, cilazaprilat (57% bioavailability for cilazaprilat) . It enters breast milk . Cilazaprilat is eliminated unchanged by the kidneys (91%) .

Comparison with Similar Compounds

Cilazapril is similar to other angiotensin-converting enzyme inhibitors such as enalapril, lisinopril, and ramipril . this compound is unique in its pharmacokinetic properties and its ability to be converted to cilazaprilat, which has a longer duration of action . This makes this compound particularly effective in managing hypertension and heart failure.

List of Similar Compounds:
  • Enalapril
  • Lisinopril
  • Ramipril
  • Perindopril

This compound’s unique properties and its effectiveness in treating cardiovascular conditions make it a valuable compound in both clinical and research settings.

Properties

IUPAC Name

(4S,7S)-7-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O5/c1-2-30-22(29)18(13-12-16-8-4-3-5-9-16)23-17-10-6-14-24-15-7-11-19(21(27)28)25(24)20(17)26/h3-5,8-9,17-19,23H,2,6-7,10-15H2,1H3,(H,27,28)/t17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHKFGXWKKUNCY-FHWLQOOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCCN3CCCC(N3C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCCN3CCC[C@H](N3C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

92077-78-6 (Parent)
Record name Cilazapril [INN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID1048629
Record name Cilazapril
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Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cilazapril
Source Human Metabolome Database (HMDB)
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Solubility

Water (25 ºC) 0.5 g/100 mL, 1.06e+00 g/L
Record name Cilazapril
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Record name Cilazapril
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Mechanism of Action

Cilazapril is a pyridazine ACE inhibitor. It competes with angiotensin I for binding at the angiotensin-converting enzyme, blocking the conversion of angiotensin I to angiotensin II. As angiotensin II is a vasoconstrictor and a negative feedback mediator for renin activity, lower angiotensin II levels results in a decrease in blood pressure, an increase in renin activity, and stimulation of baroreceptor reflex mechanisms. Kininase II, an enzyme which degrades the vasodilator bradykinin, is identical to ACE and may also be inhibited.
Record name Cilazapril
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CAS No.

88768-40-5, 92077-78-6
Record name Cilazapril
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Record name Cilazapril [INN]
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Record name Cilazapril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01340
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Record name Cilazapril
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Record name (1S,9S)-9-((S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)-10-oxooctahydro-1H-pyridazino[1,2-a][1,2]diazepine-1-carboxylic acid
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Record name CILAZAPRIL ANHYDROUS
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Record name Cilazapril
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URL http://www.hmdb.ca/metabolites/HMDB0015433
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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